7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
CAS No.: 1204701-70-1
Cat. No.: VC3176726
Molecular Formula: C19H19ClN4
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204701-70-1 |
|---|---|
| Molecular Formula | C19H19ClN4 |
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | 7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine |
| Standard InChI | InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23) |
| Standard InChI Key | HAZBPEQJWFSYCU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl |
| Canonical SMILES | C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl |
Introduction
7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex organic compound with a specific chemical structure and potential applications in pharmaceutical research. This compound belongs to a class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Chemical Characteristics
| Property | Description |
|---|---|
| CAS Number | 106393-87-7 |
| Chemical Structure | Complex isoquinoline derivative with pyrrolidine and pyridine moieties |
Biological Activities and Potential Applications
While specific biological activities of 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine are not detailed in the search results, compounds with similar structures often exhibit a range of biological effects. Isoquinoline derivatives are known for their potential in drug discovery, particularly in areas such as anticancer and antimicrobial research.
Potential Applications
-
Anticancer Research: Isoquinoline derivatives have shown promise in inhibiting cancer cell growth.
-
Antimicrobial Activities: These compounds may exhibit activity against various pathogens.
Research Findings and Future Directions
Given the limited specific information available on 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine, further research is needed to fully explore its properties and potential applications. Studies focusing on its synthesis, biological activities, and pharmacokinetic properties would be valuable.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis methods to improve yield and purity.
-
Biological Activity Screening: Evaluating the compound's effects on various biological targets.
-
Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume